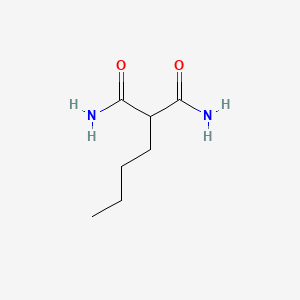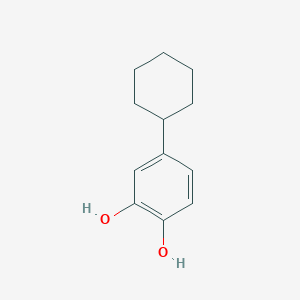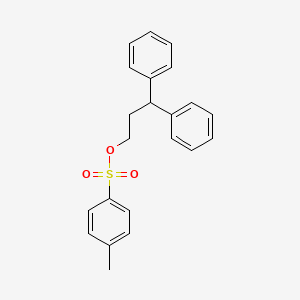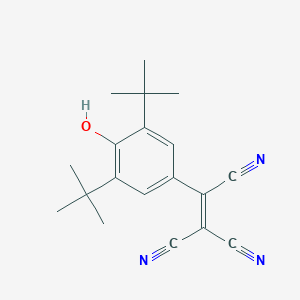
2-Butylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylpropanediamide: 2-methyl-2-butylpropanediamide or 2-methyl-2-butylpropionamide ) is a chemical compound with the molecular formula C5H10N2. It belongs to the class of aliphatic amines and is commonly used as a tert-butylating reagent in aromatic chemistry .
Preparation Methods
a. Dehydration of 2-Methyl-2-butanol: One synthetic route to obtain 2-butylpropanediamide involves the dehydration of 2-methyl-2-butanol neopentyl alcohol ). The reaction proceeds as follows:
2-Methyl-2-butanolDehydrationthis compound
The conditions for this reaction typically involve the use of an acid catalyst, such as sulfuric acid or phosphoric acid.
b. Industrial Production: Industrial-scale production methods may vary, but the dehydration of neopentyl alcohol remains a common approach.
Chemical Reactions Analysis
Reactivity: 2-Butylpropanediamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible, yielding different products.
Substitution: The amide group can participate in substitution reactions.
Acylation: It can react with acylating agents to form amides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Acid chlorides or anhydrides.
Acylation: Acyl chlorides (e.g., benzoyl chloride).
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
2-Butylpropanediamide finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceuticals: It may serve as a precursor in drug synthesis.
Materials Science: For modifying polymer properties.
Mechanism of Action
The exact mechanism by which 2-butylpropanediamide exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While 2-butylpropanediamide is not widely studied, its uniqueness lies in its tert-butyl group. Similar compounds include other aliphatic amides, such as 2-ethylpropanediamide (C7H16N2) and 2-propylpropanediamide (C7H16N2) . These compounds share structural similarities but differ in substituents and properties.
Properties
IUPAC Name |
2-butylpropanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-2-3-4-5(6(8)10)7(9)11/h5H,2-4H2,1H3,(H2,8,10)(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAVHSJBXHTLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-chlorophenyl)sulfonyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997590.png)
![2-[(2-Methoxyphenyl)hydrazono]malonoyl dichloride](/img/structure/B11997603.png)
![N'-[(E)-(4-bromophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997615.png)

![Methyl 6-methyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11997621.png)
![1-ethyl-4-hydroxy-N'-[(4-methylphenyl)sulfonyl]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B11997630.png)
![4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997631.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B11997637.png)
![{[(Diphenylmethylidene)amino]oxy}(methylamino)methanone](/img/structure/B11997647.png)

